![molecular formula C16H13NO2S B14649525 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- CAS No. 52096-57-8](/img/structure/B14649525.png)
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- is a compound belonging to the isoindole family Isoindoles are heterocyclic compounds containing a nitrogen atom within a five-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- can be achieved through various methods. One common approach involves the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis. This reaction proceeds through the nucleophilic attack of the azide onto a rhodium carbenoid, followed by nitrogen gas release and tautomerization of intermediate imino esters . Another method includes the coupling of N-chloroimines with α-diazo-α-phosphonoacetates under rhodium (III) catalysis, followed by dechlorination and dephosphonation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The phenylmethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted isoindole derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or proteins by binding to their active sites, thereby modulating their activity. For example, it has been identified as a potent inhibitor of protein kinase CK2, a key enzyme involved in various cellular processes . The inhibition of CK2 can lead to the disruption of signaling pathways and cellular functions, which may contribute to its therapeutic effects.
Comparaison Avec Des Composés Similaires
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound shares the isoindole core but differs in its substituents.
1H-Indole, 2,3-dihydro-: Another related compound with a similar heterocyclic structure but lacking the phenylmethylthio group.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the phenylmethylthio group enhances its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
52096-57-8 |
|---|---|
Formule moléculaire |
C16H13NO2S |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
2-(benzylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2S/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-20-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clé InChI |
BNOTYEBOQZDNNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)

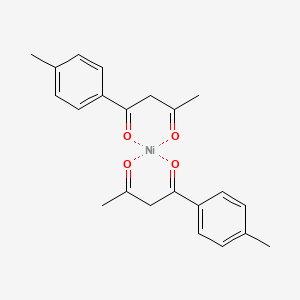

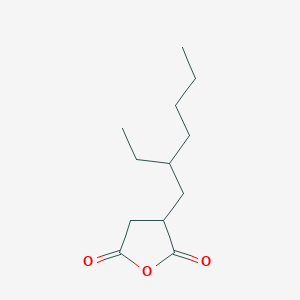

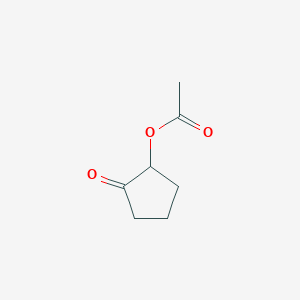
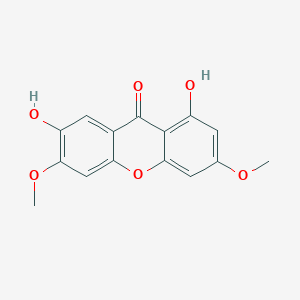


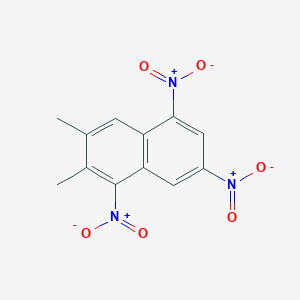
![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)


